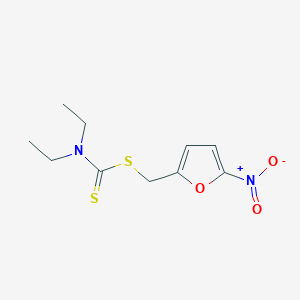
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl diethylcarbamodithioate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted nitrofuran derivatives.
Applications De Recherche Scientifique
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the production of various chemical intermediates.
Mécanisme D'action
The mechanism of action of (5-Nitrofuran-2-yl)methyl diethylcarbamodithioate involves its interaction with bacterial enzymes. The compound is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components. This leads to the inhibition of bacterial growth and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used for topical infections.
Uniqueness
(5-Nitrofuran-2-yl)methyl diethylcarbamodithioate is unique due to its specific structure, which allows it to interact with bacterial enzymes in a distinct manner compared to other nitrofuran derivatives.
Propriétés
Numéro CAS |
57905-45-0 |
|---|---|
Formule moléculaire |
C10H14N2O3S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(5-nitrofuran-2-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H14N2O3S2/c1-3-11(4-2)10(16)17-7-8-5-6-9(15-8)12(13)14/h5-6H,3-4,7H2,1-2H3 |
Clé InChI |
LRTIUDPFECAFCE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)SCC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















